Cas no 1036383-28-4 (2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene)

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene is a substituted benzene derivative featuring chloro and fluoro substituents at the 2- and 4-positions, along with a 2-methoxyethoxy functional group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique substitution pattern enhances reactivity in coupling reactions and facilitates further functionalization. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxyethoxy) groups offers versatile reactivity, making it valuable for constructing complex molecular frameworks. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage in synthetic applications.
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene structure
1036383-28-4 structure
Product name:2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
CAS No:1036383-28-4
MF:C9H10ClFO2
MW:204.625905513763
CID:2151295
PubChem ID:17821644

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-fluoro-1-(2-methoxy-ethoxy)-benzene
    • 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene
    • CS-0212667
    • SCHEMBL3980436
    • DB-355645
    • 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
    • 1036383-28-4
    • RXENEGBURNHZNI-UHFFFAOYSA-N
    • MFCD20529509
    • AKOS017167065
    • DTXSID60591121
    • BS-25560
    • Inchi: InChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3
    • InChI Key: RXENEGBURNHZNI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 204.0353354Da
  • Monoisotopic Mass: 204.0353354Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 18.5Ų

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P007XR9-5g
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4 97%
5g
$217.00 2025-02-22
A2B Chem LLC
AD69541-1g
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4 97%
1g
$75.00 2024-04-20
TRC
C584990-500mg
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4
500mg
$92.00 2023-05-18
TRC
C584990-100mg
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4
100mg
$64.00 2023-05-18
TRC
C584990-250mg
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4
250mg
$69.00 2023-05-18
A2B Chem LLC
AD69541-5g
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4 97%
5g
$209.00 2024-04-20
TRC
C584990-1g
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4
1g
$133.00 2023-05-18
1PlusChem
1P007XR9-1g
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
1036383-28-4 97%
1g
$83.00 2025-02-22

Additional information on 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene

Comprehensive Overview of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS No. 1036383-28-4)

2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene (CAS No. 1036383-28-4) is a specialized aromatic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a chloro-fluoro substitution pattern and a methoxyethoxy side chain, makes it a versatile building block for modern organic chemistry. This compound has garnered significant attention due to its role in the development of novel bioactive molecules and its compatibility with green chemistry principles, aligning with the global demand for sustainable chemical processes.

The 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene market has seen steady growth, driven by increasing R&D investments in fluorinated pharmaceuticals and electronic materials. Researchers frequently search for "synthesis methods for 1036383-28-4" or "applications of chloro-fluoro benzene derivatives," reflecting its industrial relevance. The compound's electron-withdrawing properties and enhanced solubility (due to the methoxyethoxy group) make it particularly valuable in cross-coupling reactions and polymer chemistry.

From an environmental perspective, 1036383-28-4 is often discussed in the context of biodegradable aromatic compounds and low-toxicity intermediates. Recent studies explore its potential in OLED materials and liquid crystal displays, addressing the surge in demand for energy-efficient technologies. Analytical techniques like HPLC and GC-MS are commonly employed for purity verification, with many users inquiring about "spectral data for 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene" in scientific databases.

Storage and handling of CAS 1036383-28-4 typically require inert atmospheres and moisture-controlled environments, as its ether linkage may be sensitive to hydrolysis. The compound's thermal stability (up to 200°C) and compatibility with common organic solvents are frequently cited advantages in patent literature. Industry professionals increasingly seek "suppliers of high-purity 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene" as quality standards tighten for GMP-compliant synthesis.

Emerging applications include its use as a precursor for fluorescent probes in biomedical imaging and photoacid generators in lithography. The regioselectivity imparted by its asymmetric substitution pattern enables precise molecular design, answering the pharmaceutical industry's need for targeted drug delivery systems. Computational chemistry studies often reference this compound when modeling electronic effects in substituted benzenes.

Quality control protocols for 1036383-28-4 emphasize residual solvent analysis and heavy metal screening, particularly for pharmaceutical-grade material. The compound's logP value and hydrogen bonding capacity are critical parameters for researchers developing blood-brain barrier penetrants. Recent innovations in continuous flow chemistry have improved the scalability of its production while reducing environmental impact.

Patent analysis reveals growing interest in 1036383-28-4 derivatives for antiviral agents and crop protection chemicals, coinciding with global health and food security challenges. The compound's meta-directing effects in electrophilic aromatic substitution reactions remain a subject of academic investigation, with multiple publications exploring its kinetic vs. thermodynamic control in complex syntheses.

In material science, the 2-methoxyethoxy moiety's conformational flexibility enables tunable properties in supramolecular assemblies. This characteristic, combined with the halogen substituents' ability to form halogen bonds, positions 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene as a valuable component in molecular electronics and self-healing polymers. Technical discussions frequently address "crystallization behavior of methoxyethoxy benzene derivatives" for controlled solid-state properties.

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